molecular formula C12H12ClN3O4 B5848838 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde

4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde

Cat. No.: B5848838
M. Wt: 297.69 g/mol
InChI Key: IAHFWCGBKZUJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde, also known as CNB-001, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to have neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Scientific Research Applications

4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has also been shown to improve cognitive function and memory retention in animal studies. These findings suggest that this compound may be a promising candidate for the treatment of these conditions in humans.

Mechanism of Action

The exact mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which can cause damage to neurons. This compound also appears to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and memory retention.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neurodegenerative diseases. This compound has also been shown to increase the expression of proteins that are important for neuronal survival and function. Additionally, this compound has been shown to improve blood-brain barrier integrity, which can help to protect the brain from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde is that it is highly soluble in water, which makes it easy to administer in animal studies. It is also stable under a variety of conditions, which makes it suitable for use in a range of experimental protocols. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several areas of future research that could be pursued with 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential direction is to investigate its potential use in combination with other drugs for the treatment of neurological disorders. Another area of research could be to explore the effects of this compound on other physiological systems, such as the cardiovascular system. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Conclusion
In conclusion, this compound is a promising small molecule drug that has been developed for the treatment of neurological disorders. Its neuroprotective properties and potential therapeutic applications make it an exciting candidate for further research. While there are still some limitations and uncertainties surrounding its use, the future looks bright for this compound and its potential to improve the lives of those suffering from neurological conditions.

Synthesis Methods

The synthesis of 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarbaldehyde involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with piperazine to form 4-(4-chloro-3-nitrobenzoyl)-1-piperazinecarboxylic acid. This intermediate is then converted to this compound through a series of reactions, including the addition of an aldehyde group. The final product is obtained in high yield and purity, making it suitable for use in research studies.

Properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4/c13-10-2-1-9(7-11(10)16(19)20)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFWCGBKZUJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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